molecular formula C25H21NO5 B3618546 8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE

8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B3618546
M. Wt: 415.4 g/mol
InChI Key: OPBXSGXOIUKMES-UHFFFAOYSA-N
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Description

8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines elements of benzopyran and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of a methoxy-substituted benzopyran with an isoquinoline derivative under controlled conditions. The reaction may require catalysts such as triethylamine and solvents like diphenyl ether to facilitate the process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and isoquinoline groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzopyran and isoquinoline compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to proteins or nucleic acids, leading to changes in their structure and function. The compound’s effects are likely mediated through pathways involving oxidative stress, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A methoxy-substituted benzopyran with similar structural features.

    4-Hydroxy-2-quinolones: Compounds with a quinoline core that share some chemical properties with the isoquinoline moiety of the target compound.

    8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: A related benzopyran derivative with different functional groups

Uniqueness

8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its combination of benzopyran and isoquinoline structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-29-18-6-8-20-21-9-7-19(13-23(21)31-25(28)22(20)12-18)30-15-24(27)26-11-10-16-4-2-3-5-17(16)14-26/h2-9,12-13H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBXSGXOIUKMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE
Reactant of Route 6
Reactant of Route 6
8-METHOXY-3-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-6H-BENZO[C]CHROMEN-6-ONE

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